molecular formula C13H18N6OS B13547637 2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide CAS No. 1210646-95-9

2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B13547637
CAS No.: 1210646-95-9
M. Wt: 306.39 g/mol
InChI Key: OFQQMLYJUMWRRY-UHFFFAOYSA-N
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Description

2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a cyanocyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino position.

Scientific Research Applications

2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and the sulfanyl group allows for diverse chemical reactivity, while the cyanocyclopentyl moiety enhances its binding affinity and specificity in biological systems.

Properties

1210646-95-9

Molecular Formula

C13H18N6OS

Molecular Weight

306.39 g/mol

IUPAC Name

2-[(5-amino-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide

InChI

InChI=1S/C13H18N6OS/c1-2-7-19-11(15)17-18-12(19)21-8-10(20)16-13(9-14)5-3-4-6-13/h2H,1,3-8H2,(H2,15,17)(H,16,20)

InChI Key

OFQQMLYJUMWRRY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2(CCCC2)C#N)N

Origin of Product

United States

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